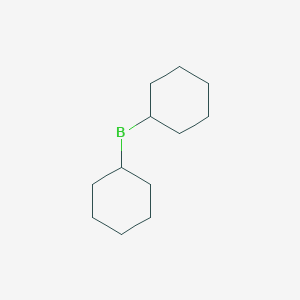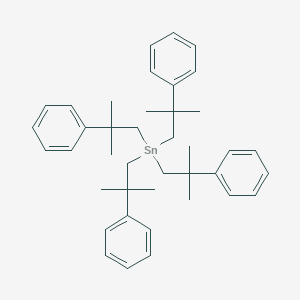
Tetrakis(2-methyl-2-phenylpropyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(2-methyl-2-phenylpropyl)stannane: is a chemical compound with the molecular formula C40H52Sn and a molecular weight of 651.5 g/mol It is a derivative of stannane, where the tin atom is bonded to four 2-methyl-2-phenylpropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrakis(2-methyl-2-phenylpropyl)stannane can be synthesized through the reaction of tin tetrachloride with 2-methyl-2-phenylpropylmagnesium chloride . The reaction typically involves the following steps:
- Preparation of 2-methyl-2-phenylpropylmagnesium chloride by reacting 2-methyl-2-phenylpropyl chloride with magnesium in anhydrous ether.
- Addition of tin tetrachloride to the prepared Grignard reagent under controlled temperature conditions.
- Purification of the resulting product through recrystallization or other suitable methods.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Análisis De Reacciones Químicas
Types of Reactions: Tetrakis(2-methyl-2-phenylpropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other tin-containing compounds.
Reduction: It can be reduced under specific conditions to yield different tin-based products.
Substitution: The 2-methyl-2-phenylpropyl groups can be substituted with other functional groups through appropriate reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a wide range of tin-containing compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Tetrakis(2-methyl-2-phenylpropyl)stannane is used as a precursor in the synthesis of other organotin compounds
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of specialized materials, coatings, and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which stannane, tetrakis(2-methyl-2-phenylpropyl)- exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The tin atom, bonded to four 2-methyl-2-phenylpropyl groups, can participate in various chemical reactions, influencing the reactivity and stability of the compound. The exact molecular targets and pathways would depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
- Stannane, tetrakis(2-methylpropyl)-
- Stannane, tetrakis(2-phenylpropyl)-
- Stannane, tetrakis(2-methyl-2-phenylethyl)-
Comparison: Tetrakis(2-methyl-2-phenylpropyl)stannane is unique due to the presence of both methyl and phenyl groups on the propyl chain. This structural feature can influence its reactivity and potential applications compared to similar compounds. For example, the presence of the phenyl group can enhance the compound’s stability and reactivity in certain chemical reactions, making it more suitable for specific applications in catalysis and material science.
Propiedades
Número CAS |
1262-78-8 |
|---|---|
Fórmula molecular |
C40H52Sn |
Peso molecular |
651.5 g/mol |
Nombre IUPAC |
tetrakis(2-methyl-2-phenylpropyl)stannane |
InChI |
InChI=1S/4C10H13.Sn/c4*1-10(2,3)9-7-5-4-6-8-9;/h4*4-8H,1H2,2-3H3; |
Clave InChI |
HFCIGWLFXFUKOG-UHFFFAOYSA-N |
SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Key on ui other cas no. |
1262-78-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


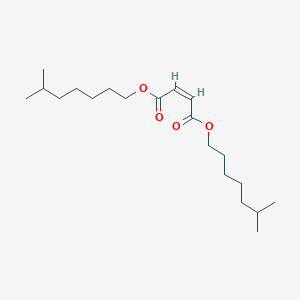
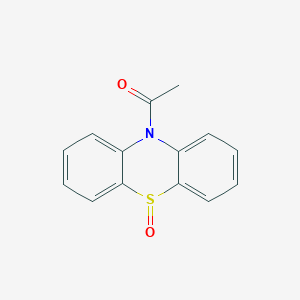
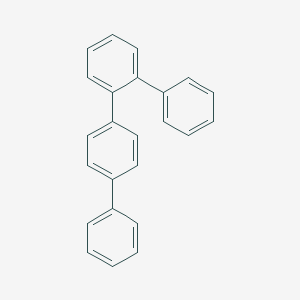

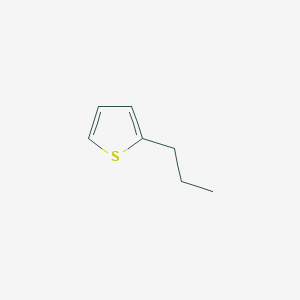
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)
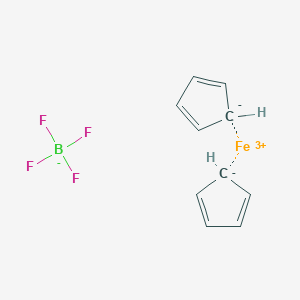
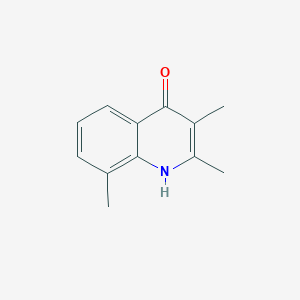
![2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B74559.png)
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate](/img/structure/B74560.png)
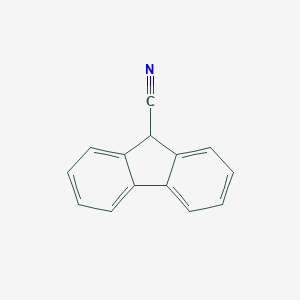
![9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B74562.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)
